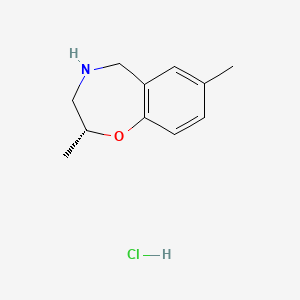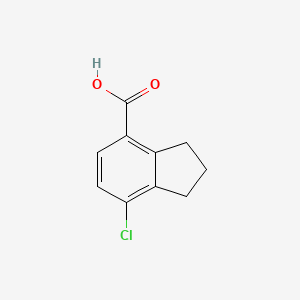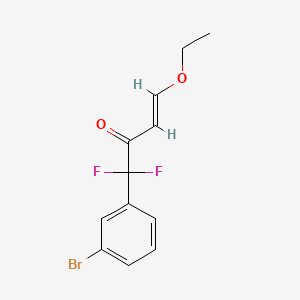
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by the presence of bromine, fluorine, and ethoxy groups attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the reaction of 3-bromobenzaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an elimination reaction to form the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Corresponding substituted products with nucleophiles
Applications De Recherche Scientifique
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-4-(3-bromophenyl)but-3-en-2-one
- (1E,3E,NE)-N-(1-allyl-2-oxoindolin-3-ylidene)-4-(3-bromophenyl)-3-(ethoxycarbonyl)buta-1,3-dien-1-amine oxide
Uniqueness
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethoxy group further adds to its distinctiveness by affecting its solubility and interaction with other molecules.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C12H11BrF2O2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
(E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C12H11BrF2O2/c1-2-17-7-6-11(16)12(14,15)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3/b7-6+ |
Clé InChI |
XCRALMNKBKOKDZ-VOTSOKGWSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C(C1=CC(=CC=C1)Br)(F)F |
SMILES canonique |
CCOC=CC(=O)C(C1=CC(=CC=C1)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
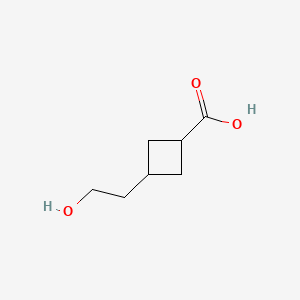
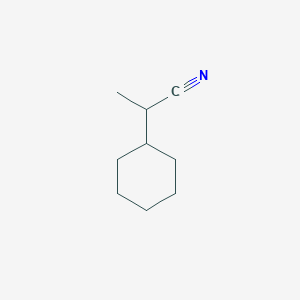
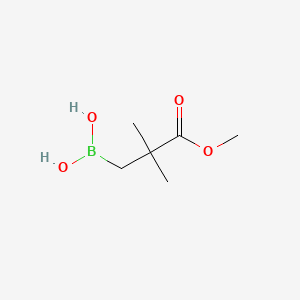
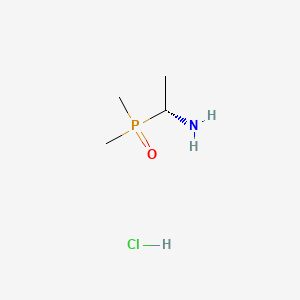
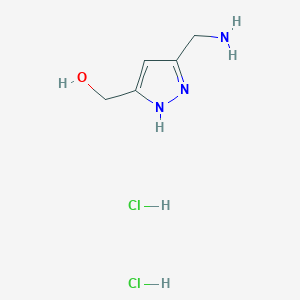
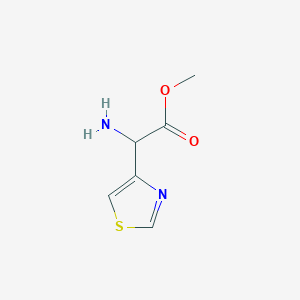
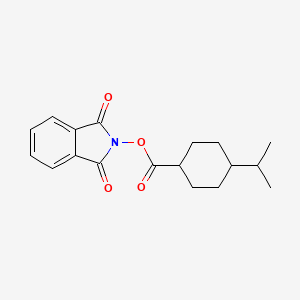
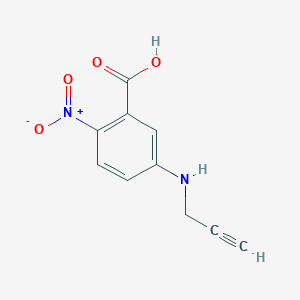
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
